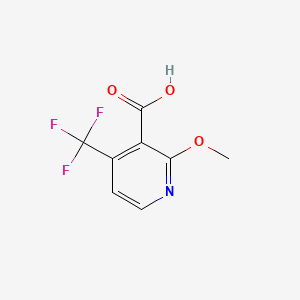

2-Methoxy-4-(trifluoromethyl)nicotinic acid

Description

Properties

IUPAC Name |

2-methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c1-15-6-5(7(13)14)4(2-3-12-6)8(9,10)11/h2-3H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGQUVMWYGVJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678883 | |

| Record name | 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-53-5 | |

| Record name | 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Physical Properties of 2-Methoxy-4-(trifluoromethyl)nicotinic acid

For: Researchers, Scientists, and Drug Development Professionals Subject: 2-Methoxy-4-(trifluoromethyl)nicotinic acid CAS Number: 1221792-53-5

This technical guide provides a summary of the known physical and chemical properties of 2-Methoxy-4-(trifluoromethyl)nicotinic acid. Due to the nature of this compound as a specialized research chemical, much of the publicly available quantitative data is predicted via computational models. This document compiles these values and outlines the general experimental methodologies typically employed for their determination.

Quantitative Data Summary

The physical properties of 2-Methoxy-4-(trifluoromethyl)nicotinic acid are summarized below. It is important to note that while the melting point is an experimental value, other key metrics are predominantly derived from computational predictions.

| Physical Property | Value | Data Type | Source |

| Molecular Formula | C₈H₆F₃NO₃ | - | - |

| Molecular Weight | 221.14 g/mol | - | - |

| Melting Point | 118 - 119 °C | Experimental | [1] |

| Boiling Point | 292.5 ± 40.0 °C | Predicted | [1] |

| Density | 1.448 ± 0.06 g/cm³ | Predicted | [1] |

| pKa | 2.41 ± 0.36 | Predicted | [1] |

| Physical Form | Powder | Experimental | [1] |

General Experimental Protocols

While specific, detailed experimental protocols for 2-Methoxy-4-(trifluoromethyl)nicotinic acid are not publicly available, this section outlines the standard methodologies used to determine the key physical properties for nicotinic acid derivatives.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of purity.

-

Methodology: Capillary Melting Point

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For 2-Methoxy-4-(trifluoromethyl)nicotinic acid, this range was observed to be 118-119 °C.[1]

-

pKa Determination

The acid dissociation constant (pKa) is a measure of a compound's acidity in a given solvent.

-

Methodology: Potentiometric Titration

-

A precise weight of the compound is dissolved in a suitable solvent, typically water or a water-alcohol mixture.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.

-

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity and quantifying nicotinic acid and its derivatives.

-

Methodology: HPLC with UV Detection

-

Mobile Phase Preparation: A suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is prepared and degassed.

-

Standard Preparation: Standard solutions of the compound at known concentrations are prepared.

-

Sample Preparation: The sample is dissolved in a suitable solvent and filtered through a 0.45 µm filter to remove particulate matter.

-

Analysis: The sample is injected into the HPLC system. The compound is separated on a suitable column (e.g., a reverse-phase C18 column) and detected using a UV detector, typically at a wavelength around 261 nm for the pyridine ring system.

-

Quantification: The purity and/or concentration of the sample is determined by comparing its peak area to that of the standards.

-

Visualizations

As no specific signaling pathways or detailed experimental workflows involving 2-Methoxy-4-(trifluoromethyl)nicotinic acid are documented in public literature, the following diagram illustrates the logical relationship between the compound's IUPAC name and its constituent chemical groups.

References

Spectral Data Analysis of 2-Methoxy-4-(trifluoromethyl)nicotinic acid: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the predicted spectral data for 2-Methoxy-4-(trifluoromethyl)nicotinic acid, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of public experimental data, this document focuses on predicted spectral characteristics based on established principles of spectroscopy and data from analogous compounds. It also outlines standardized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Methoxy-4-(trifluoromethyl)nicotinic acid.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet | 1H | H6 |

| ~7.2 | Doublet | 1H | H5 |

| ~4.0 | Singlet | 3H | -OCH₃ |

| ~11.0-13.0 | Broad Singlet | 1H | -COOH |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | -COOH |

| ~160 | C2 |

| ~155 | C6 |

| ~140 (quartet, J_CF ≈ 35 Hz) | C4 |

| ~122 (quartet, J_CF ≈ 270 Hz) | -CF₃ |

| ~115 | C5 |

| ~110 | C3 |

| ~53 | -OCH₃ |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2500-3300 (broad) | O-H | Stretching (Carboxylic Acid) |

| ~1700-1725 (strong) | C=O | Stretching (Carboxylic Acid) |

| ~1600, ~1470 | C=C, C=N | Aromatic Ring Stretching |

| 1250-1350 (strong) | C-F | Stretching |

| 1000-1300 | C-O | Stretching (Aryl Ether) |

Table 4: Predicted Mass Spectrometry Fragmentation

Ionization Mode: Electron Ionization (EI)

| m/z | Proposed Fragment |

| 221 | [M]⁺ (Molecular Ion) |

| 204 | [M - OH]⁺ |

| 193 | [M - CO]⁺ |

| 176 | [M - COOH]⁺ |

| 152 | [M - CF₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound like 2-Methoxy-4-(trifluoromethyl)nicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan the sample over a range of 4000 to 400 cm⁻¹.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the logical workflow for the characterization of a chemical compound using spectroscopic methods.

Caption: Workflow for Spectroscopic Analysis.

Solubility Profile of 2-Methoxy-4-(trifluoromethyl)nicotinic Acid: A Technical Guide for Drug Development Professionals

Introduction

2-Methoxy-4-(trifluoromethyl)nicotinic acid is a fluorinated pyridinecarboxylic acid derivative of significant interest to the pharmaceutical and agrochemical industries. Its structural motifs, including the methoxy, trifluoromethyl, and nicotinic acid moieties, contribute to its potential as a versatile building block in the synthesis of novel bioactive molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability and cell permeability of drug candidates.[1][2] A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective utilization in drug discovery and development processes, from synthesis and purification to formulation and screening.

This technical guide provides a comprehensive overview of the available solubility information for 2-Methoxy-4-(trifluoromethyl)nicotinic acid and related compounds. Due to the limited publicly available quantitative data for the target compound, this guide also presents a detailed, generalized experimental protocol for determining its solubility. Furthermore, a logical workflow is visualized to illustrate the role of such a chemical intermediate in a typical drug discovery pipeline.

Physicochemical Properties

Some key physicochemical properties of 2-Methoxy-4-(trifluoromethyl)nicotinic acid are listed below.

| Property | Value | Reference |

| CAS Number | 1221792-53-5 | [3] |

| Molecular Formula | C8H6F3NO3 | [3] |

| Molecular Weight | 221.13 g/mol | [3] |

| Melting Point | 118-119 °C | [3] |

| Boiling Point (Predicted) | 292.5 ± 40.0 °C | [3] |

| Density (Predicted) | 1.448 ± 0.06 g/cm³ | [3] |

Solubility Data

Qualitative Solubility of a Structurally Related Compound:

Qualitative data for 2-Chloro-4-(trifluoromethyl)nicotinic acid suggests that it is soluble in organic solvents such as ethanol and dimethylformamide.[4] This indicates that polar aprotic and protic solvents are likely to be effective for dissolving compounds of this class.

Quantitative Solubility of a Parent Compound:

The parent compound, 4-(trifluoromethyl)nicotinic acid, exhibits solubility in a range of polar solvents. The following table summarizes the available quantitative solubility data for this related molecule.

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 50 |

| Dimethyl Sulfoxide (DMSO) | 10 |

| Ethanol | 25 |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 2 |

| [Source:[5]] |

These values suggest that polar aprotic solvents like DMF and DMSO are particularly effective at dissolving this type of fluorinated nicotinic acid derivative. The moderate solubility in ethanol, a polar protic solvent, further supports the general trend. The lower solubility in aqueous buffer highlights the compound's relatively hydrophobic nature, a common characteristic of molecules containing a trifluoromethyl group.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the equilibrium solubility of 2-Methoxy-4-(trifluoromethyl)nicotinic acid in an organic solvent of interest. This method is based on the widely used gravimetric and shake-flask methods coupled with a suitable analytical technique for concentration measurement.[6][7]

Objective: To determine the equilibrium solubility of 2-Methoxy-4-(trifluoromethyl)nicotinic acid in a selected organic solvent at a specified temperature.

Materials:

-

2-Methoxy-4-(trifluoromethyl)nicotinic acid (solid)

-

Selected organic solvent (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide, dimethylformamide)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-Methoxy-4-(trifluoromethyl)nicotinic acid to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand for a sufficient time for the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any remaining undissolved solid, either centrifuge the collected supernatant at a high speed (e.g., 10,000 rpm for 10 minutes) or filter it through a syringe filter. This step is critical to ensure that only the dissolved solid is being measured.

-

-

Quantification:

-

Using HPLC:

-

Prepare a series of standard solutions of 2-Methoxy-4-(trifluoromethyl)nicotinic acid of known concentrations in the selected solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original solubility by accounting for the dilution factor.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) of 2-Methoxy-4-(trifluoromethyl)nicotinic acid in the chosen solvent.

-

Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to generate a calibration curve.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility by accounting for the dilution factor.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Report the temperature at which the solubility was determined.

-

Perform the experiment in triplicate to ensure the reliability of the results and report the mean and standard deviation.

-

Role in Drug Discovery and Development

2-Methoxy-4-(trifluoromethyl)nicotinic acid and its derivatives are valuable intermediates in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[2][8] The following diagram illustrates a typical workflow in a drug discovery and development pipeline where such a compound could be utilized as a key building block.

Caption: Drug Discovery and Development Workflow.

This workflow highlights the stages where a versatile chemical intermediate like 2-Methoxy-4-(trifluoromethyl)nicotinic acid would be crucial. In the "Hit-to-Lead" and "Lead Optimization" phases, medicinal chemists would utilize such building blocks to synthesize libraries of new compounds with improved potency, selectivity, and pharmacokinetic properties. The unique electronic and steric properties imparted by the methoxy and trifluoromethyl groups can be systematically explored to fine-tune the interaction of the drug candidate with its biological target.[1]

Conclusion

While direct quantitative solubility data for 2-Methoxy-4-(trifluoromethyl)nicotinic acid remains elusive in publicly accessible literature, a comprehensive analysis of its physicochemical properties and the solubility of structurally related compounds provides a solid foundation for its application in a research and development setting. The provided experimental protocol offers a robust framework for determining its solubility in various organic solvents, a critical step for any scientist or professional involved in the synthesis, formulation, and screening of new chemical entities. The versatile nature of this compound as a synthetic intermediate underscores its importance in the ongoing quest for novel and effective pharmaceuticals and agrochemicals.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Methoxy-4-(trifluoromethyl)nicotinic acid CAS#: 1221792-53-5 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. refp.cohlife.org [refp.cohlife.org]

- 8. 2-Methoxy-5-(trifluoromethyl)nicotinic acid | 944904-62-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)nicotinic Acid: Discovery, Synthesis, and Application

Introduction

2-Methoxy-4-(trifluoromethyl)nicotinic acid, a fluorinated pyridine carboxylic acid derivative, serves as a critical building block in the synthesis of modern agrochemicals. Its unique substitution pattern, featuring a methoxy group at the 2-position and a trifluoromethyl group at the 4-position, imparts specific chemical properties that are leveraged in the development of potent herbicides. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 2-Methoxy-4-(trifluoromethyl)nicotinic acid, with a focus on its role as a key intermediate in the production of the herbicide pyroxsulam.

Discovery and History

The discovery of 2-Methoxy-4-(trifluoromethyl)nicotinic acid is intrinsically linked to the research and development of the triazolopyrimidine sulfonamide class of herbicides by Dow AgroSciences. This class of herbicides is known for its high efficacy at low application rates and its specific mode of action. The broader family of acetolactate synthase (ALS) inhibitors, to which triazolopyrimidine sulfonamides belong, was first introduced in the 1970s with the sulfonylureas. The triazolopyrimidine sulfonamides themselves were registered in the United States in 1993.[1]

The development of pyroxsulam, a post-emergence herbicide for controlling grass and broadleaf weeds in cereal crops, necessitated the synthesis of novel pyridine-based intermediates.[2] 2-Methoxy-4-(trifluoromethyl)nicotinic acid emerged as a key precursor in the manufacturing process of pyroxsulam, which was discovered by Dow AgroSciences LLC.[2] The first global registration for pyroxsulam was achieved in 2007. While a specific, independent discovery date for 2-Methoxy-4-(trifluoromethyl)nicotinic acid is not prominently documented, its existence and importance are a direct result of the intensive research in the late 20th and early 21st centuries to create more effective and selective herbicides.

Physicochemical Properties

Limited publicly available data exists for the detailed physicochemical properties of 2-Methoxy-4-(trifluoromethyl)nicotinic acid. However, key data has been compiled from chemical suppliers and is presented in Table 1.

Table 1: Physicochemical Properties of 2-Methoxy-4-(trifluoromethyl)nicotinic acid

| Property | Value | Source |

| CAS Number | 1221792-53-5 | [3] |

| Molecular Formula | C₈H₆F₃NO₃ | [3] |

| Molecular Weight | 221.13 g/mol | [3] |

| Melting Point | 118 - 119 °C | [3] |

| Boiling Point (Predicted) | 292.5 ± 40.0 °C | [3] |

| Density (Predicted) | 1.448 ± 0.06 g/cm³ | [3] |

Synthesis and Experimental Protocols

The synthesis of 2-Methoxy-4-(trifluoromethyl)nicotinic acid is a key step in the overall manufacturing process of pyroxsulam. While the direct synthesis of the acid is not extensively detailed in the public domain, the synthesis of its derivative, 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride, is described in the patent literature. The nicotinic acid is a direct precursor to this sulfonyl chloride. A plausible synthetic route involves the conversion of a corresponding 2-chloro-4-(trifluoromethyl)nicotinic acid to the 2-methoxy derivative, followed by conversion to the sulfonyl chloride.

A representative experimental protocol for the subsequent step in the synthesis of pyroxsulam, which utilizes the sulfonyl chloride derivative of 2-Methoxy-4-(trifluoromethyl)nicotinic acid, is detailed below. This provides insight into the chemical environment and reaction conditions this intermediate is subjected to.

Experimental Protocol: Synthesis of Pyroxsulam from 2-Methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride

This protocol is adapted from patent CN108892671B, which describes the preparation of pyroxsulam.[4]

Objective: To synthesize pyroxsulam via a condensation reaction.

Materials:

-

2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride

-

Dichloromethane (organic solvent)

-

4-dimethylaminopyridine (catalyst)

-

Triethylamine (organic base)

-

4N HCl (for workup)

-

Methanol (for washing)

Procedure:

-

To a reaction vessel containing 137g of dichloromethane, add 25.4g (0.13 mol) of 2-amino-5,7-dimethoxy[1][5][6]triazolo[1,5-a]pyrimidine with stirring.

-

Add 0.006g (0.05 mmol) of 4-dimethylaminopyridine and 27.5g (0.1 mol) of 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride to the mixture and stir for 30 minutes.

-

At room temperature, add 13.1g (0.13 mol) of triethylamine dropwise to the reaction mixture.

-

Heat the reaction mixture to 35°C and maintain for 3 hours.

-

After the reaction is complete, treat the mixture with 60g of 4N HCl and stir at 25°C for 1 hour.

-

Cool the mixture to 10°C and filter the resulting solid.

-

Wash the collected solid with water, followed by a wash with methanol.

-

Dry the solid to yield pyroxsulam (40.8g, 94% yield, 98.5% purity by HPLC).[4]

Biological Activity and Signaling Pathways

2-Methoxy-4-(trifluoromethyl)nicotinic acid itself is not the final active herbicidal molecule. Its significance lies in its role as a precursor to pyroxsulam. Pyroxsulam is a potent inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[7][8] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[7]

The inhibition of ALS disrupts the production of these essential amino acids, which in turn halts protein synthesis and cell division, ultimately leading to the death of susceptible plants.[7] This mode of action is highly specific to plants and microorganisms, as animals obtain these amino acids from their diet and lack the ALS enzyme.[1]

Signaling Pathway of Pyroxsulam (derived from 2-Methoxy-4-(trifluoromethyl)nicotinic acid)

The following diagram illustrates the mechanism of action of pyroxsulam.

Caption: Mechanism of action of pyroxsulam.

Experimental and Synthetic Workflow

The overall process from the precursor to the final herbicidal action involves a series of chemical transformations and biological interactions. The following diagram outlines this workflow.

Caption: Synthetic and application workflow.

Conclusion

2-Methoxy-4-(trifluoromethyl)nicotinic acid stands as a testament to the ongoing innovation in the field of agrochemicals. While not an end-product itself, its role as a pivotal intermediate in the synthesis of the highly effective herbicide pyroxsulam underscores its importance. The specific arrangement of its functional groups is a result of targeted chemical design aimed at producing a final molecule with a precise biological activity. Further research into the synthesis and properties of this and similar fluorinated nicotinic acid derivatives may lead to the development of new active ingredients with improved efficacy, selectivity, and environmental profiles.

References

- 1. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Methoxy-4-(trifluoromethyl)nicotinic acid CAS#: 1221792-53-5 [chemicalbook.com]

- 4. CN108892671B - Preparation method of pyroxsulam - Google Patents [patents.google.com]

- 5. Identification and evaluation of novel acetolactate synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agrobaseapp.com [agrobaseapp.com]

- 7. apvma.gov.au [apvma.gov.au]

- 8. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)nicotinic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methoxy-4-(trifluoromethyl)nicotinic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry and drug discovery. The strategic incorporation of the methoxy and trifluoromethyl groups on the nicotinic acid scaffold imparts unique physicochemical and pharmacological properties, making these molecules attractive candidates for targeting a range of biological pathways, particularly those involved in oncology. This document details synthetic methodologies, summarizes available quantitative biological data, provides experimental protocols for key assays, and visualizes relevant signaling pathways to facilitate further research and development in this area.

Introduction

Nicotinic acid, a form of vitamin B3, and its derivatives have long been a fertile ground for the development of therapeutic agents. The pyridine ring serves as a versatile scaffold that can be functionalized to modulate biological activity. The introduction of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. When combined with a methoxy (-OCH3) group at the 2-position, these nicotinic acid derivatives exhibit distinct electronic and steric properties that can be exploited for targeted drug design.

This guide focuses on the synthesis, biological evaluation, and mechanistic understanding of 2-methoxy-4-(trifluoromethyl)nicotinic acid and its analogs, with a particular emphasis on their emerging role as kinase inhibitors.

Synthesis of the Core Scaffold and Derivatives

The synthesis of 2-methoxy-4-(trifluoromethyl)nicotinic acid and its derivatives can be approached through several synthetic routes, often starting from commercially available trifluoromethylated pyridines.

Synthesis of 4-(Trifluoromethyl)nicotinic Acid

A common precursor for the target compounds is 4-(trifluoromethyl)nicotinic acid. Various methods for its preparation have been reported, generally involving the construction of the pyridine ring from trifluoromethyl-containing building blocks or the functionalization of a pre-existing trifluoromethylpyridine.

One reported method involves the hydrolysis of 4-(trifluoromethyl)nicotinonitrile.[1] Another approach starts from methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, which undergoes catalytic hydrogenation to remove the chloro groups, followed by hydrolysis of the ester to yield the carboxylic acid.[1]

Introduction of the 2-Methoxy Group and Derivatization

The 2-methoxy group can be introduced via nucleophilic substitution of a suitable leaving group, such as a chlorine atom, at the 2-position of the nicotinic acid scaffold. For instance, 2-chloro-4-(trifluoromethyl)nicotinic acid can serve as a key intermediate.[2][3]

General Synthetic Scheme:

Experimental Protocol: Synthesis of Methyl 2-Methoxynicotinate (General Procedure)

This protocol describes a general method for the esterification of a nicotinic acid derivative, which can be adapted for 2-methoxy-4-(trifluoromethyl)nicotinic acid.

-

To a solution of 2-methoxynicotinic acid (1.0 eq) in methanol, slowly add a catalytic amount of concentrated sulfuric acid.[4]

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).[4]

-

Upon completion, cool the mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.[4]

-

Extract the product with ethyl acetate.[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester.[4]

Experimental Protocol: Synthesis of N-Trifluoromethyl Amides from Carboxylic Acids (General Procedure)

This protocol outlines a method for the synthesis of N-trifluoromethyl amides from carboxylic acids, which could be applied to 2-methoxy-4-(trifluoromethyl)nicotinic acid.

-

Activate the carboxylic acid by converting it to an acid halide or ester.

-

In a separate reaction, treat an isothiocyanate with silver fluoride (AgF) at room temperature to generate a reactive intermediate.[5][6][7]

-

Acylate the in situ generated intermediate with the activated carboxylic acid derivative to afford the N-trifluoromethyl amide.[5][6][7]

Biological Activity and Data Presentation

Derivatives of the 2-methoxy-4-(trifluoromethyl)nicotinic acid scaffold have shown promise as inhibitors of various protein kinases, particularly those in the mitogen-activated protein kinase (MAPK) pathway.

Kinase Inhibition

The MAPK pathway, including the RAS-RAF-MEK-ERK cascade, is a critical signaling pathway that regulates cell proliferation, differentiation, and survival.[8] Dysregulation of this pathway is a hallmark of many cancers.

One notable example of a compound containing a related scaffold is LXH254, a potent and selective inhibitor of BRAF and CRAF kinases.[9] While not a direct derivative of 2-methoxy-4-(trifluoromethyl)nicotinic acid, its structure, N-(3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, highlights the potential of the trifluoromethyl-substituted pyridine core in targeting RAF kinases.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Compounds

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| LXH254 | BRAF | 0.2 | [9] |

| CRAF | 0.07 | [9] | |

| ARAF | 6.4 | [9] | |

| Hypothetical Derivative 1 | Target X | Value | |

| Hypothetical Derivative 2 | Target Y | Value |

Note: Data for hypothetical derivatives are included for illustrative purposes and should be populated with experimental findings.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of 2-methoxy-4-(trifluoromethyl)nicotinic acid derivatives.

In Vitro Kinase Assay for IC50 Determination

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

-

Reagents and Materials:

-

Active kinase enzyme

-

Kinase substrate (e.g., a peptide or protein)

-

ATP (adenosine triphosphate)

-

Test compound stock solution (in DMSO)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

Microplate (e.g., 384-well)

-

-

Procedure: a. Prepare serial dilutions of the test compound in the kinase assay buffer. b. Add the diluted compound or vehicle (DMSO) to the wells of the microplate. c. Add the kinase enzyme to each well (except for the negative control). d. Initiate the kinase reaction by adding a mixture of the substrate and ATP. e. Incubate the plate at the optimal temperature for the enzyme (e.g., 30 °C) for a specified time. f. Stop the reaction and add the detection reagent according to the manufacturer's instructions. g. Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

-

Data Analysis: a. Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC50 value.[3]

Cell Proliferation Assay

This protocol outlines a method to assess the effect of a compound on the proliferation of cancer cells.

-

Reagents and Materials:

-

Cancer cell line (e.g., A375 melanoma cells for BRAF inhibitors)

-

Cell culture medium and supplements

-

Test compound stock solution (in DMSO)

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

-

96-well clear or opaque-walled microplates

-

-

Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.[10] b. Prepare serial dilutions of the test compound in the cell culture medium. c. Replace the medium in the wells with the medium containing the test compound or vehicle control.[2] d. Incubate the cells for a specified period (e.g., 72 hours).[2] e. Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.[10] f. Measure the absorbance or luminescence using a microplate reader.[11]

-

Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control cells. b. Plot the percentage of viability against the logarithm of the compound concentration. c. Determine the IC50 value from the resulting dose-response curve.[2]

NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to its target protein within intact cells.

-

Principle: The target protein is expressed as a fusion with NanoLuc® luciferase (donor). A fluorescent tracer that binds to the target acts as the acceptor. Compound binding displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).[12][13]

-

Procedure: a. Co-transfect cells (e.g., HEK293) with plasmids encoding the NanoLuc®-fused target protein and any necessary partner proteins (e.g., for RAF dimers).[12] b. Plate the transfected cells in a white, opaque-walled microplate.[12] c. Add serial dilutions of the test compound. d. Add the fluorescent NanoBRET™ tracer.[12] e. Incubate to allow for binding equilibrium.[12] f. Add the Nano-Glo® Live Cell Substrate and immediately measure the donor and acceptor emissions.[12]

-

Data Analysis: a. Calculate the BRET ratio (acceptor emission / donor emission). b. Plot the BRET ratio against the compound concentration to determine the IC50.[12]

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in liver microsomes.

-

Reagents and Materials:

-

Liver microsomes (human, rat, etc.)

-

NADPH regenerating system

-

Test compound

-

Control compounds (high and low clearance)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for analysis

-

-

Procedure: a. Incubate the test compound with liver microsomes and the NADPH regenerating system at 37°C.[14][15] b. At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and quench the reaction with cold acetonitrile.[11][16] c. Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[10]

-

Data Analysis: a. Plot the natural logarithm of the percentage of the remaining compound against time. b. Determine the elimination rate constant (k) from the slope of the linear regression. c. Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[15]

Caco-2 Permeability Assay

This assay evaluates the intestinal permeability of a compound.

-

Principle: Caco-2 cells, when grown on a semi-permeable membrane, form a monolayer that mimics the intestinal epithelium.[8]

-

Procedure: a. Seed Caco-2 cells on transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.[8] b. Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).[8] c. Add the test compound to the apical (A) or basolateral (B) side of the monolayer. d. At specified time points, collect samples from the receiver compartment. e. Quantify the compound concentration in the samples using LC-MS/MS.

-

Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. b. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.

Signaling Pathways and Visualizations

The primary signaling pathway targeted by many derivatives in this class is the MAPK/ERK pathway. Understanding the intricate network of interactions within this pathway and its crosstalk with other signaling cascades, such as the PI3K/Akt pathway, is crucial for rational drug design and for predicting potential resistance mechanisms.

The RAS-RAF-MEK-ERK Signaling Pathway

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF\n(A/B/CRAF)", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled, dashed"]; Inhibitor [label="2-Methoxy-4-(trifluoromethyl)\nnicotinic acid derivative", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> RAS [label="Activation"]; RAS -> RAF [label="Activation"]; RAF -> MEK [label="Phosphorylation"]; MEK -> ERK [label="Phosphorylation"]; ERK -> Transcription [label="Activation"]; Transcription -> Proliferation; Inhibitor -> RAF [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; } dot Caption: The RAS-RAF-MEK-ERK signaling cascade.

Experimental Workflow for Kinase Inhibitor Screening

// Nodes Start [label="Start: Compound Library", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Primary_Screen [label="Primary Screen:\nIn Vitro Kinase Assay", fillcolor="#FBBC05", fontcolor="#202124"]; Hit_ID [label="Hit Identification\n(Potency & Selectivity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Assay [label="Cell-Based Assays:\nProliferation, Target Engagement", fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Gen [label="Lead Generation", fillcolor="#34A853", fontcolor="#FFFFFF"]; ADME_Tox [label="ADME/DMPK & \nIn Vivo Efficacy", fillcolor="#FBBC05", fontcolor="#202124"]; Candidate [label="Preclinical Candidate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Primary_Screen; Primary_Screen -> Hit_ID; Hit_ID -> Cell_Assay; Cell_Assay -> Lead_Gen; Lead_Gen -> ADME_Tox; ADME_Tox -> Candidate; } dot Caption: Workflow for kinase inhibitor screening.

Crosstalk between MAPK and PI3K/Akt Signaling Pathways

// Nodes for MAPK Pathway RAS_MAPK [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes for PI3K/Akt Pathway RTK [label="RTK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled, dashed"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled, dashed"]; AKT [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"];

// Crosstalk Nodes Crosstalk1 [label="Crosstalk", shape=point, width=0];

// Edges for MAPK Pathway RAS_MAPK -> RAF -> MEK -> ERK;

// Edges for PI3K/Akt Pathway RTK -> PI3K; PI3K -> PIP3 [label="PIP2 to PIP3"]; PIP3 -> AKT [label="Activation"]; AKT -> mTOR;

// Crosstalk Edges RAS_MAPK -> PI3K [label="Activation"]; ERK -> mTOR [label="Activation", style=dashed]; AKT -> RAF [label="Inhibition", arrowhead=tee, style=dashed]; } dot Caption: Crosstalk between MAPK and PI3K/Akt pathways.

Conclusion

The 2-methoxy-4-(trifluoromethyl)nicotinic acid scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization make this class of compounds highly attractive for medicinal chemistry campaigns. This technical guide provides a foundational resource for researchers in this field, offering insights into synthesis, biological evaluation, and relevant cellular pathways. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will be crucial in advancing them toward clinical applications.

References

- 1. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of N-trifluoromethyl amides from carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cell viability assessment [protocols.io]

- 11. Frontiers | Crosstalk and Signaling Switches in Mitogen-Activated Protein Kinase Cascades [frontiersin.org]

- 12. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]

- 13. criver.com [criver.com]

- 14. Cell Proliferation Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

A Methodological Guide to Determining the Thermochemical Properties of 2-Methoxy-4-(trifluoromethyl)nicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the requisite experimental and computational methodologies for a comprehensive determination of the thermochemical properties of 2-Methoxy-4-(trifluoromethyl)nicotinic acid. Due to the absence of extensive published data for this specific compound, this document serves as a procedural whitepaper, detailing the established protocols for measuring and calculating key thermochemical parameters such as enthalpy of formation, entropy, and heat capacity. The guide also includes a representative synthesis pathway and hypothetical workflows for experimental characterization and computational analysis, visualized using the DOT language. This document is intended to provide researchers, scientists, and drug development professionals with a robust framework for the thermochemical assessment of novel organic compounds.

Introduction

2-Methoxy-4-(trifluoromethyl)nicotinic acid is a substituted pyridine carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is crucial for process development, safety assessment, and formulation. These properties, including enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp), govern the compound's stability, reactivity, and energy content. This guide provides a detailed overview of the experimental and computational approaches necessary to obtain these critical data points.

Physicochemical Data

Currently, the publicly available quantitative data for 2-Methoxy-4-(trifluoromethyl)nicotinic acid is limited. The known melting point is summarized in the table below. The subsequent sections of this guide detail the methodologies to determine the remaining essential thermochemical properties.

| Property | Value | Source |

| Molecular Formula | C8H6F3NO3 | Chemical Supplier |

| Molecular Weight | 221.13 g/mol | Chemical Supplier |

| Melting Point | 118-119 °C | Chemical Supplier |

| Boiling Point (Predicted) | 292.5 ± 40.0 °C | Chemical Supplier |

| Density (Predicted) | 1.448 ± 0.06 g/cm³ | Chemical Supplier |

Experimental Protocols for Thermochemical Characterization

The following experimental techniques are standard for determining the thermochemical properties of organic compounds.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1] It is instrumental in determining heat capacity and the enthalpy of phase transitions.

Methodology:

-

Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample (typically 1-5 mg) of 2-Methoxy-4-(trifluoromethyl)nicotinic acid into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

-

Measurement:

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

Solution Calorimetry for Enthalpy of Solution

Solution calorimetry measures the heat absorbed or released when a substance dissolves in a solvent, providing the enthalpy of solution (ΔsolH).[4]

Methodology:

-

Calorimeter Calibration: Determine the heat capacity of the calorimeter by performing a reaction with a known enthalpy change or by using an electrical heater.[4]

-

Sample Preparation: Accurately weigh a sample of 2-Methoxy-4-(trifluoromethyl)nicotinic acid.

-

Measurement:

-

Fill the calorimeter with a suitable solvent (e.g., water or an organic solvent) and allow it to reach thermal equilibrium.

-

Introduce the sample into the solvent and record the temperature change until a stable baseline is re-established.[5]

-

-

Data Analysis: Calculate the enthalpy of solution from the observed temperature change, the heat capacity of the calorimeter and its contents, and the amount of sample dissolved.[6]

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the primary experimental method for determining the standard enthalpy of formation (ΔfH°) of organic compounds. The sample is burned in an excess of oxygen, and the heat released is measured.[7]

Methodology:

-

Sample Preparation: A pellet of a known mass of 2-Methoxy-4-(trifluoromethyl)nicotinic acid is placed in a crucible within a combustion bomb. A small amount of water is added to the bomb to ensure saturation of the final atmosphere.

-

Combustion: The bomb is filled with high-pressure oxygen (e.g., 30 atm) and the sample is ignited.

-

Temperature Measurement: The combustion bomb is submerged in a known mass of water in a calorimeter, and the temperature rise of the water is measured accurately.

-

Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's law, accounting for the enthalpies of formation of the combustion products (CO2, H2O, N2, and HF).[7]

Thermogravimetric Analysis (TGA) for Thermal Stability and Sublimation

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to assess thermal stability and to study processes like sublimation and decomposition.[8]

Methodology:

-

Instrument Setup: Calibrate the TGA instrument for mass and temperature.

-

Sample Preparation: Place a small, accurately weighed sample of 2-Methoxy-4-(trifluoromethyl)nicotinic acid into the TGA sample pan.

-

Measurement: Heat the sample at a controlled rate under a controlled atmosphere (e.g., nitrogen or air) and record the mass loss as a function of temperature.

-

Data Analysis: The resulting TGA curve provides information on the decomposition temperature and can be used to determine the enthalpy of sublimation by analyzing the rate of mass loss at different temperatures (e.g., using the Langmuir equation).[8]

Computational Thermochemistry Protocols

Computational methods provide a powerful tool for predicting thermochemical properties, especially for novel molecules where experimental data is unavailable. High-level ab initio methods are particularly effective.[9]

Gaussian-4 (G4) Theory for Enthalpy of Formation

The Gaussian-4 (G4) theory is a composite computational method designed to achieve high accuracy in calculating thermochemical data.[10][11]

Methodology:

-

Geometry Optimization: The molecular geometry of 2-Methoxy-4-(trifluoromethyl)nicotinic acid is optimized using a lower level of theory, typically B3LYP/6-31G(2df,p).[10]

-

Vibrational Frequencies: Vibrational frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets. These results are then extrapolated to the complete basis set limit.[10]

-

Total Energy Calculation: The final G4 energy is obtained by combining the energies from the various calculations and adding empirical higher-level corrections.[10]

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298 K is calculated from the G4 atomization energy.[12]

Visualizations

The following diagrams illustrate the workflows and pathways relevant to the study of 2-Methoxy-4-(trifluoromethyl)nicotinic acid.

Caption: Experimental workflow for thermochemical characterization.

Caption: Computational workflow for determining enthalpy of formation.

Caption: A representative synthesis pathway.

Conclusion

While specific experimental thermochemical data for 2-Methoxy-4-(trifluoromethyl)nicotinic acid is not yet available in the public domain, this guide provides a comprehensive framework of the established experimental and computational methodologies required for its determination. The protocols detailed herein for techniques such as Differential Scanning Calorimetry, Solution Calorimetry, Combustion Calorimetry, and high-level computational methods like G4 theory, offer a clear pathway for researchers to obtain the necessary data for process development, safety analysis, and further research. The provided workflows serve as a visual roadmap for the systematic thermochemical characterization of this and other novel compounds.

References

- 1. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 2. mse.ucr.edu [mse.ucr.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solution Calorimetry [serc.carleton.edu]

- 5. purdue.edu [purdue.edu]

- 6. youtube.com [youtube.com]

- 7. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]

- 12. Assessment of Gaussian-4 theory for the computation of enthalpies of formation of large organic molecules | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide: Safety and Handling of 2-Methoxy-4-(trifluoromethyl)nicotinic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and known properties of 2-Methoxy-4-(trifluoromethyl)nicotinic acid. The information is intended to support laboratory safety protocols and inform research and development activities. Due to the limited availability of data for this specific compound, information from structurally related compounds, such as 4-(trifluoromethyl)nicotinic acid and nicotinic acid, is included for a more comprehensive understanding of its potential characteristics.

Chemical and Physical Properties

Quantitative data for 2-Methoxy-4-(trifluoromethyl)nicotinic acid and its close analog, 4-(trifluoromethyl)nicotinic acid, are summarized below. This information is critical for proper handling, storage, and experimental design.

| Property | 2-Methoxy-4-(trifluoromethyl)nicotinic acid | 4-(Trifluoromethyl)nicotinic acid |

| CAS Number | 1221792-53-5 | 158063-66-2 |

| Molecular Formula | C₈H₆F₃NO₃ | C₇H₄F₃NO₂ |

| Molecular Weight | 221.13 g/mol | 191.11 g/mol |

| Melting Point | 118-119 °C | 136 - 141 °C |

| Boiling Point | 292.5 ± 40.0 °C (Predicted) | Not available |

| Density | 1.448 ± 0.06 g/cm³ (Predicted) | Not available |

Hazard Identification and Safety Precautions

While specific toxicological data for 2-Methoxy-4-(trifluoromethyl)nicotinic acid is not available, information from safety data sheets for this compound and the closely related 4-(trifluoromethyl)nicotinic acid indicates potential hazards.

GHS Hazard Classification (for 4-(Trifluoromethyl)nicotinic acid):

-

Skin Irritation: Category 2[1]

-

Eye Irritation: Category 2A[1]

-

Specific target organ toxicity — single exposure: Category 3 (Respiratory system)[1][2]

Precautionary Measures:

| Category | Recommendations |

| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear chemical safety goggles or a face shield.[2] - Hand Protection: Wear appropriate chemical-resistant gloves.[2] - Skin and Body Protection: Wear suitable protective clothing to prevent skin exposure.[3] - Respiratory Protection: In case of inadequate ventilation or dust formation, use a NIOSH/MSHA approved respirator.[3] |

| Engineering Controls | - Work in a well-ventilated area, preferably in a chemical fume hood.[3] - Ensure eyewash stations and safety showers are readily accessible.[3] |

| Handling | - Avoid contact with skin and eyes.[3] - Do not breathe dust or vapor.[3] - Avoid formation of dust and aerosols. - Wash hands thoroughly after handling. |

| Storage | - Store in a cool, dry, and well-ventilated place.[3] - Keep container tightly closed.[3] - Incompatible Materials: Strong oxidizing agents.[3] |

First Aid Procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[3] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[3] |

Toxicological Information

Quantitative toxicological data, such as LD50 values, for 2-Methoxy-4-(trifluoromethyl)nicotinic acid are not currently available in the public domain. The toxicological properties of this specific compound have not been fully investigated.[3] For the related compound, 4-(trifluoromethyl)nicotinic acid, safety data sheets also indicate that no acute toxicity information is available.[3]

Experimental Protocols

Proposed Synthesis of 4-(trifluoromethyl)nicotinic acid (Illustrative Example):

This protocol is based on methods described for the synthesis of 4-(trifluoromethyl)nicotinic acid and serves as a potential framework.

Step 1: Acylation

-

In a reactor, vinyl ethyl ether and a catalyst are combined.

-

Trifluoro-acetyl chloride is added to the mixture.

-

The reaction is stirred at a controlled temperature (e.g., -10 to 30 °C) for several hours to yield 4-ethoxy-1,1,1-trifluoro-3-alken-2-one.

Step 2: Cyclization

-

The product from Step 1 is reacted with 3-aminoacrylonitrile in an ethanol solvent.

-

The mixture is heated to reflux.

-

Sodium ethoxide in ethanol is added dropwise, and the reaction is continued at reflux to yield 4-trifluoromethylnicotinonitrile.

Step 3: Hydrolysis

-

The 4-trifluoromethylnicotinonitrile is hydrolyzed using a sodium hydroxide solution at an elevated temperature (e.g., 100 °C).

-

After the solid dissolves, the solution is cooled, and the pH is adjusted with hydrochloric acid to precipitate the product.

-

The resulting solid, 4-trifluoromethylnicotinic acid, is collected by filtration and dried.

Below is a workflow diagram illustrating this proposed synthetic pathway.

Caption: Proposed multi-step synthesis of 4-(trifluoromethyl)nicotinic acid.

Potential Biological Signaling Pathways

Specific signaling pathways for 2-Methoxy-4-(trifluoromethyl)nicotinic acid have not been elucidated in the available literature. However, as a derivative of nicotinic acid (Niacin, Vitamin B3), it may interact with pathways associated with this class of compounds.

Nicotinic acid is known to exert its effects, particularly on lipid metabolism, through the activation of the G protein-coupled receptor, GPR109A (also known as HM74A or PUMA-G). Activation of this receptor in adipocytes leads to a decrease in free fatty acid release into the bloodstream.

The diagram below illustrates the general signaling pathway of nicotinic acid.

Caption: General nicotinic acid signaling pathway via the GPR109A receptor.

Logical Workflow for Safe Handling

To ensure the safe handling of 2-Methoxy-4-(trifluoromethyl)nicotinic acid in a research setting, the following logical workflow should be implemented.

Caption: Logical workflow for the safe handling of chemical compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methoxy-4-(trifluoromethyl)nicotinic acid from 3,4-Lutidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the multi-step synthesis of 2-Methoxy-4-(trifluoromethyl)nicotinic acid, a valuable building block in pharmaceutical and agrochemical research. The described synthetic route starts from the readily available starting material, 3,4-lutidine.

Synthetic Pathway Overview

The synthesis of 2-Methoxy-4-(trifluoromethyl)nicotinic acid from 3,4-lutidine is a four-step process involving selective oxidation, chlorination, trifluoromethylation, and methoxylation. Each step is critical for achieving the desired final product with good yield and purity.

Figure 1. Overall synthetic workflow for 2-Methoxy-4-(trifluoromethyl)nicotinic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) | Melting Point (°C) |

| 1 | 3,4-Lutidine | 4-Methylnicotinic Acid | Nitric Acid, Sulfuric Acid | ~60-70 | >95 | 210-212 |

| 2 | 4-Methylnicotinic Acid | 2-Chloro-4-methylnicotinic Acid | Hydrogen Peroxide, Acetic Acid, Phosphorus Oxychloride | ~65-75 | >97 | 173-175 |

| 3 | 2-Chloro-4-methylnicotinic Acid | 2-Chloro-4-(trifluoromethyl)nicotinic Acid | Trifluoroacetic acid, Silver carbonate | ~50-60 | >98 | 158-159[1] |

| 4 | 2-Chloro-4-(trifluoromethyl)nicotinic Acid | 2-Methoxy-4-(trifluoromethyl)nicotinic Acid | Sodium Methoxide, Methanol | >85 | >98 | 118-119[2] |

Experimental Protocols

Step 1: Synthesis of 4-Methylnicotinic Acid from 3,4-Lutidine

Principle: This step involves the selective oxidation of the methyl group at the 3-position of 3,4-lutidine to a carboxylic acid. The methyl group at the 4-position is less reactive under these conditions.

Protocol:

-

In a well-ventilated fume hood, cautiously add 3,4-lutidine (1.0 eq) to a stirred solution of concentrated sulfuric acid (3.0 eq) at a temperature maintained below 20°C.

-

To this mixture, add concentrated nitric acid (2.0 eq) dropwise, ensuring the temperature does not exceed 30°C.

-

After the addition is complete, heat the reaction mixture to 90-100°C and maintain it at this temperature for 8-10 hours.

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the solution with a saturated aqueous solution of sodium carbonate to a pH of 3-4.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 4-methylnicotinic acid.

Step 2: Synthesis of 2-Chloro-4-methylnicotinic Acid from 4-Methylnicotinic Acid

Principle: This transformation is achieved in two stages: N-oxidation of the pyridine ring followed by chlorination at the 2-position. The N-oxide formation activates the pyridine ring for nucleophilic substitution.

Protocol:

-

N-Oxidation:

-

Suspend 4-methylnicotinic acid (1.0 eq) in glacial acetic acid.

-

Add 30% hydrogen peroxide (1.5 eq) dropwise while maintaining the temperature at 70-80°C.

-

Stir the mixture at this temperature for 24 hours.

-

Cool the reaction mixture and concentrate it under reduced pressure to obtain the crude 4-methylnicotinic acid N-oxide.

-

-

Chlorination:

-

To the crude N-oxide, add phosphorus oxychloride (POCl₃, 3.0 eq) and heat the mixture to 100°C for 4 hours.[3]

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Adjust the pH to 2-3 with a concentrated sodium hydroxide solution.

-

The precipitate is collected by filtration, washed with cold water, and dried to give 2-chloro-4-methylnicotinic acid.

-

Step 3: Synthesis of 2-Chloro-4-(trifluoromethyl)nicotinic Acid from 2-Chloro-4-methylnicotinic Acid

Principle: This key step involves the trifluoromethylation of the methyl group at the 4-position. A direct C-H trifluoromethylation approach on the pyridine ring is a modern and effective method.[4]

Protocol:

-

To a solution of 2-chloro-4-methylnicotinic acid (1.0 eq) in N,N-dimethylformamide (DMF), add silver carbonate (Ag₂CO₃, 2.0 eq).

-

Add trifluoroacetic acid (TFA, 3.0 eq) to the mixture.

-

Stir the reaction mixture at 80°C for 12 hours under an inert atmosphere.

-

After completion, cool the mixture and filter it through a pad of celite.

-

The filtrate is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield 2-chloro-4-(trifluoromethyl)nicotinic acid.

Step 4: Synthesis of 2-Methoxy-4-(trifluoromethyl)nicotinic Acid from 2-Chloro-4-(trifluoromethyl)nicotinic Acid

Principle: The final step is a nucleophilic aromatic substitution where the chloro group at the 2-position is displaced by a methoxy group using sodium methoxide.

Protocol:

-

Dissolve 2-chloro-4-(trifluoromethyl)nicotinic acid (1.0 eq) in dry methanol.

-

Add a solution of sodium methoxide in methanol (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and neutralize it with a dilute solution of hydrochloric acid to a pH of 3-4.

-

The methanol is removed under reduced pressure, and the residue is taken up in water and extracted with ethyl acetate.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

-

Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) yields pure 2-methoxy-4-(trifluoromethyl)nicotinic acid.[2]

References

Application Notes and Protocols for the Synthesis of Pyroxsulam Using 2-Methoxy-4-(trifluoromethyl)nicotinic Acid as a Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols and supporting data for the synthesis of the herbicide pyroxsulam, utilizing 2-Methoxy-4-(trifluoromethyl)nicotinic acid as a key precursor. Pyroxsulam is a potent acetolactate synthase (ALS) inhibitor used for broad-spectrum weed control in cereal crops.[1][2] This document outlines the conversion of 2-Methoxy-4-(trifluoromethyl)nicotinic acid to the crucial intermediate, 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride, and its subsequent condensation to yield pyroxsulam. Detailed experimental procedures, quantitative data, and visual diagrams of the synthetic pathway and mechanism of action are provided to aid researchers in the successful synthesis and understanding of this compound.

Introduction

Pyroxsulam is a triazolopyrimidine sulfonamide herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme, which is critical for the biosynthesis of branched-chain amino acids in plants.[2] This inhibition leads to the cessation of cell division and subsequent death of susceptible weeds. The synthesis of pyroxsulam involves a key step where 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride is coupled with 2-amino-5,7-dimethoxy[1][3][4]triazolo[1,5-a]pyrimidine.[1][3] 2-Methoxy-4-(trifluoromethyl)nicotinic acid is a vital starting material for the preparation of the sulfonyl chloride intermediate.

Synthetic Pathway Overview

The overall synthesis of pyroxsulam from 2-Methoxy-4-(trifluoromethyl)nicotinic acid can be conceptualized in two main stages:

-

Formation of the Sulfonyl Chloride Intermediate: Conversion of 2-Methoxy-4-(trifluoromethyl)nicotinic acid to 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride. This is typically achieved through chlorosulfonation.

-

Sulfonamide Formation: Condensation of the sulfonyl chloride intermediate with 2-amino-5,7-dimethoxy[1][3][4]triazolo[1,5-a]pyrimidine to form the final pyroxsulam product.

Diagram 1: Synthetic pathway for pyroxsulam.

Experimental Protocols

Protocol 1: Synthesis of 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride from 2-Methoxy-4-(trifluoromethyl)nicotinic acid (General Method)

Materials:

-

2-Methoxy-4-(trifluoromethyl)nicotinic acid

-

Thionyl chloride (SOCl₂)

-

Chlorosulfonic acid (ClSO₃H)

-

Anhydrous dichloromethane (DCM)

-

Ice bath

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, suspend 2-Methoxy-4-(trifluoromethyl)nicotinic acid in anhydrous DCM. Cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise to the suspension.

-

Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Chlorosulfonation: To the crude acid chloride, carefully add chlorosulfonic acid at 0°C.

-

Heat the mixture gently to initiate the reaction and maintain the temperature until the conversion to the sulfonyl chloride is complete.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride by column chromatography or recrystallization.

Protocol 2: Synthesis of Pyroxsulam via Condensation Reaction

This protocol is adapted from patent CN108892671B.[3]

Materials:

-

2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride

-

Dichloromethane (DCM)

-

Triethylamine

-

4-dimethylaminopyridine (DMAP)

-

4N Hydrochloric acid (HCl)

-

Methanol

-

Water

Procedure:

-

To a reaction vessel, add 2-amino-5,7-dimethoxy[1][3][4]triazolo[1,5-a]pyrimidine (0.13 mol) and dichloromethane (137 g).

-

Stir the mixture and add 4-dimethylaminopyridine (0.05 mmol) followed by 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride (0.1 mol).

-

Stir for 30 minutes at room temperature.

-

Slowly add triethylamine (0.13 mol) dropwise.

-

Heat the reaction mixture to 35°C and maintain for 3 hours.

-

After the reaction is complete, add 4N HCl (60 g) and stir at 25°C for 1 hour.

-

Cool the mixture to 10°C and filter the resulting solid.

-

Wash the solid with water, followed by a methanol wash.

-

Dry the product to obtain pyroxsulam.

Quantitative Data

The following table summarizes the quantitative data from the synthesis of pyroxsulam as described in Protocol 2.

| Parameter | Value | Reference |

| Reactants | ||

| 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride | 27.5 g (0.1 mol) | [3] |

| 2-amino-5,7-dimethoxy[1][3][4]triazolo[1,5-a]pyrimidine | 25.4 g (0.13 mol) | [3] |

| Triethylamine | 13.1 g (0.13 mol) | [3] |

| 4-dimethylaminopyridine | 0.006 g (0.05 mmol) | [3] |

| Solvent | ||

| Dichloromethane | 137 g | [3] |

| Reaction Conditions | ||

| Temperature | 35°C | [3] |

| Time | 3 hours | [3] |

| Product | ||

| Pyroxsulam Yield | 40.8 g (94%) | [3] |

| Pyroxsulam Purity (HPLC) | 98.5% | [3] |

Experimental Workflow

Diagram 2: Experimental workflow for pyroxsulam synthesis.

Mechanism of Action: ALS Inhibition

Pyroxsulam's herbicidal activity stems from its inhibition of the acetolactate synthase (ALS) enzyme. ALS is the first and rate-limiting enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine). By blocking this enzyme, pyroxsulam prevents the synthesis of these essential amino acids, leading to a halt in protein synthesis and cell division, ultimately causing plant death.

Diagram 3: Mechanism of ALS inhibition by pyroxsulam.

Conclusion

The protocols and data presented provide a comprehensive guide for the synthesis of pyroxsulam using 2-Methoxy-4-(trifluoromethyl)nicotinic acid as a precursor. The detailed experimental procedures and workflow diagrams offer practical guidance for laboratory synthesis, while the quantitative data provides benchmarks for yield and purity. Understanding the synthetic pathway and the mechanism of action is crucial for researchers in the fields of agrochemical synthesis and herbicide development.

References

Application of 2-Methoxy-4-(trifluoromethyl)nicotinic Acid in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(trifluoromethyl)nicotinic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical synthesis. The presence of both a methoxy and a trifluoromethyl group on the pyridine ring imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel drug candidates. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug molecules.[1] This application note provides a detailed overview of the potential use of 2-Methoxy-4-(trifluoromethyl)nicotinic acid in the synthesis of bioactive molecules, with a focus on its application as a precursor for kinase inhibitors. A representative experimental protocol for amide bond formation, a crucial reaction in pharmaceutical synthesis, is also presented.

While direct applications in marketed pharmaceuticals are not extensively documented, the structural motif is present in agrochemicals like Pyroxsulam, highlighting its synthetic accessibility and utility.[2] In a pharmaceutical context, nicotinic acid derivatives are scaffolds for a wide range of therapeutic agents, including kinase inhibitors. The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical mediator of cellular responses to cytokines and growth factors, and its dysregulation is implicated in various inflammatory diseases and cancers.[3][4] Consequently, the synthesis of novel inhibitors of this pathway is an active area of research.

Application in the Synthesis of Kinase Inhibitors